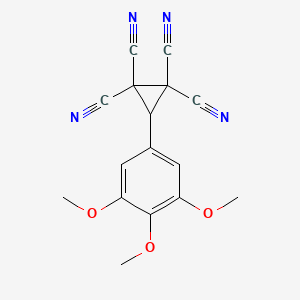
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Übersicht
Beschreibung
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide, also known as DNP, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DNP is a potent uncoupler of oxidative phosphorylation, and its mechanism of action has been extensively studied.
Wirkmechanismus
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide uncouples oxidative phosphorylation by acting as a protonophore. It allows protons to cross the mitochondrial inner membrane, which reduces the proton gradient that drives ATP synthesis. This results in an increase in metabolic rate and a decrease in ATP production. 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been shown to bind to the mitochondrial membrane proteins, specifically the ATP synthase, and disrupt the proton gradient.
Biochemical and physiological effects:
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been shown to increase metabolic rate, leading to weight loss in animal models. It has also been shown to increase insulin sensitivity and improve glucose tolerance in diabetic animals. However, 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide can also cause side effects such as hyperthermia, sweating, tachycardia, and even death at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is a useful tool for studying mitochondrial function and metabolism. It can be used to investigate the effects of uncoupling oxidative phosphorylation on cellular metabolism and energy production. However, 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is toxic and can cause side effects at high doses. It should be used with caution in lab experiments, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several areas of future research for 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide. One area is the development of safer and more effective uncoupling agents for the treatment of obesity and metabolic disorders. Another area is the investigation of the role of mitochondrial dysfunction in the pathogenesis of various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide in combination with other drugs or therapies for the treatment of various diseases should be explored.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has been used in scientific research as a tool to study mitochondrial function. It has been shown to uncouple oxidative phosphorylation, which is the process by which cells generate ATP from the energy released during the oxidation of nutrients. 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide disrupts this process by allowing protons to leak across the mitochondrial inner membrane, which reduces the proton gradient that drives ATP synthesis. This results in an increase in metabolic rate and a decrease in ATP production.
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O8/c1-25-10-4-5-11(14(8-10)26-2)16(20)17-9-6-12(18(21)22)15(27-3)13(7-9)19(23)24/h4-8H,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPGJREGDSDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4330186.png)

![2-amino-6-(3,4-dimethoxyphenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4330203.png)

![2,4-dioxo-6-(3,4,5-trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330212.png)
![6-(4-fluorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B4330220.png)
![4-(4-cyclohexylpiperazin-1-yl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4330243.png)
![3-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4330250.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4330255.png)


![ethyl 1-benzyl-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B4330290.png)
![ethyl 1-[(6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330297.png)
![ethyl 1-[(5-methoxy-2-methyl-1-phenyl-1H-indol-3-yl)carbonyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B4330300.png)